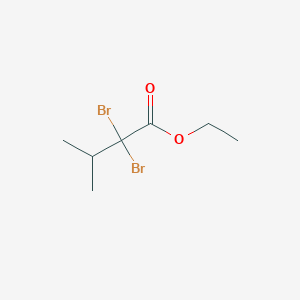![molecular formula C18H17ClN2O3S B14237207 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- CAS No. 540740-90-7](/img/structure/B14237207.png)
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- is a compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. This specific compound has shown potential as a brain-type glycogen phosphorylase inhibitor, which could be useful in treating ischemic brain injury .
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- involves several steps. One common synthetic route includes the hydrolysis of a precursor compound to form a phenoxy acid, which is then coupled with an appropriate amine in the presence of dry dichloromethane, lutidine, and a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Often involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines .
Applications De Recherche Scientifique
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting brain-type glycogen phosphorylase, which is crucial in glucose metabolism.
Industry: Utilized in the development of novel drugs and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting brain-type glycogen phosphorylase (PYGB). This inhibition helps regulate glucose metabolism, control cell apoptosis, and protect against hypoxia/reoxygenation injury in astrocytes. The molecular targets include PYGB and pathways involved in glucose metabolism and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds include other aromatic anilides and indole derivatives. For instance:
5-chloro-N-{4-[(1R)-1,2-dihydroxyethyl]phenyl}-1H-indole-2-carboxamide: Another aromatic anilide with similar structural features.
Indole-3-carboxamide derivatives: These compounds share the indole core structure and exhibit various biological activities.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- lies in its specific substitution pattern, which imparts distinct biological properties, particularly its potential as a brain-type glycogen phosphorylase inhibitor .
Propriétés
Numéro CAS |
540740-90-7 |
|---|---|
Formule moléculaire |
C18H17ClN2O3S |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
5-chloro-3-(4-propan-2-ylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-10(2)11-3-6-13(7-4-11)25(23,24)17-14-9-12(19)5-8-15(14)21-16(17)18(20)22/h3-10,21H,1-2H3,(H2,20,22) |
Clé InChI |
RSANKUSJPOICTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


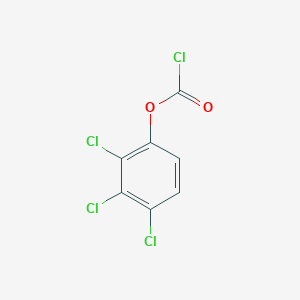
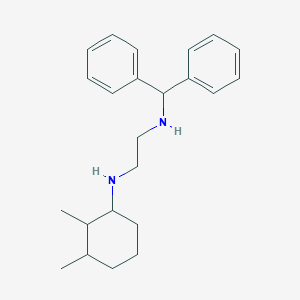
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
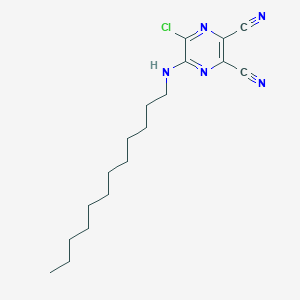
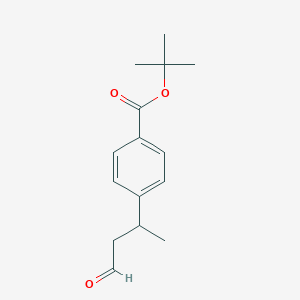
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
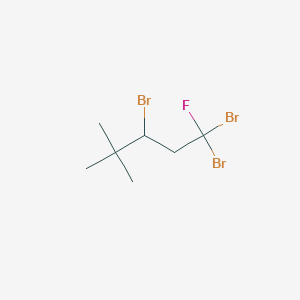
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
